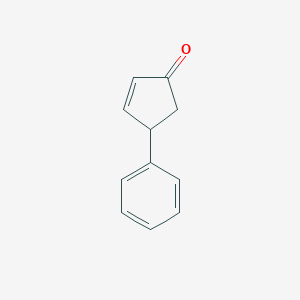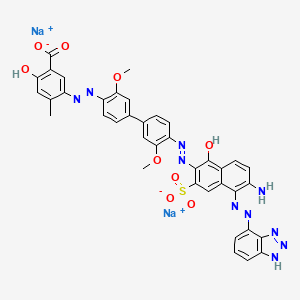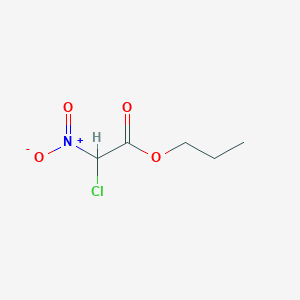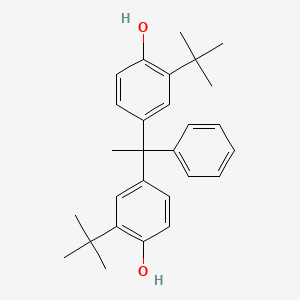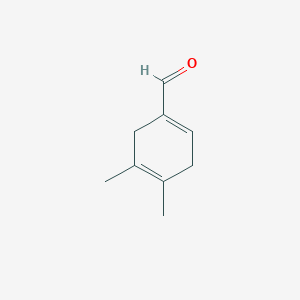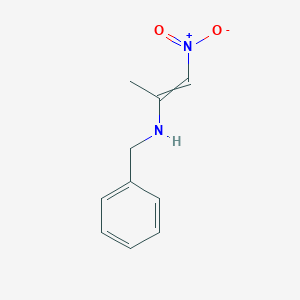![molecular formula C10H22N4OSi2 B14413899 4-Methyl-N-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-1,3,5-triazin-2-amine CAS No. 80646-61-3](/img/structure/B14413899.png)
4-Methyl-N-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of trimethylsilyl groups, which are known for their ability to enhance the stability and reactivity of the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-1,3,5-triazin-2-amine typically involves the reaction of triazine derivatives with trimethylsilyl reagents. One common method involves the use of hexamethyldisilazane (HMDS) as a silylating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The reaction mixture is typically heated to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with high purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Hexamethyldisilazane (HMDS): Used for silylation reactions.
Hydrochloric Acid: Used for hydrolysis reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
The major products formed from the reactions of this compound include various substituted triazine derivatives, hydroxyl derivatives, and oxidized products .
Scientific Research Applications
4-Methyl-N-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-1,3,5-triazin-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other triazine derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The trimethylsilyl groups enhance the compound’s stability and reactivity, allowing it to effectively interact with target molecules. The compound may act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-4-pyrimidinamine: A similar compound with pyrimidine instead of triazine.
N-methyl-N,O-bis(trimethylsilyl)hydroxylamine: Another compound with trimethylsilyl groups and different functional groups.
Uniqueness
4-Methyl-N-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-1,3,5-triazin-2-amine is unique due to its specific triazine core structure and the presence of multiple trimethylsilyl groups. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
80646-61-3 |
|---|---|
Molecular Formula |
C10H22N4OSi2 |
Molecular Weight |
270.48 g/mol |
IUPAC Name |
4-methyl-N-trimethylsilyl-6-trimethylsilyloxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C10H22N4OSi2/c1-8-11-9(14-16(2,3)4)13-10(12-8)15-17(5,6)7/h1-7H3,(H,11,12,13,14) |
InChI Key |
CNBFTCVZAAGIGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC(=N1)O[Si](C)(C)C)N[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


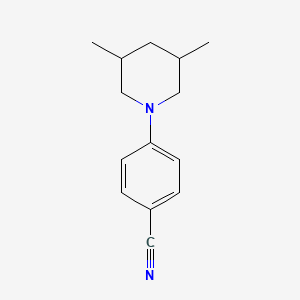
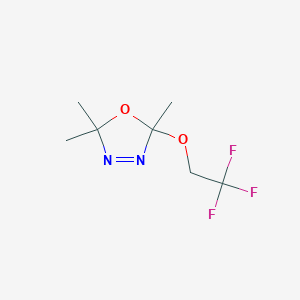
![N'-[3-(2,4,6-trimethyldecoxy)propyl]propane-1,3-diamine](/img/structure/B14413843.png)
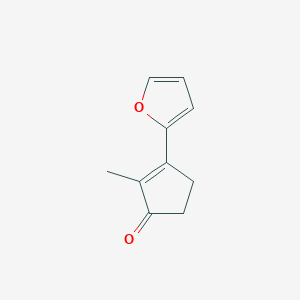

![Methyl 7-oxospiro[5.5]undeca-1,3-diene-2-carboxylate](/img/structure/B14413851.png)
![(1-Oxaspiro[2.2]pentan-2-yl)(phenyl)methanone](/img/structure/B14413854.png)
